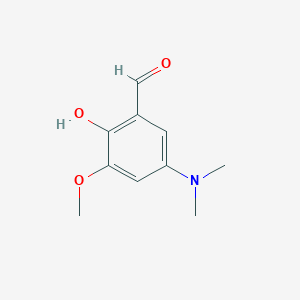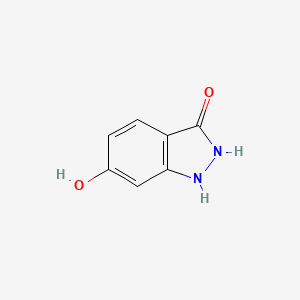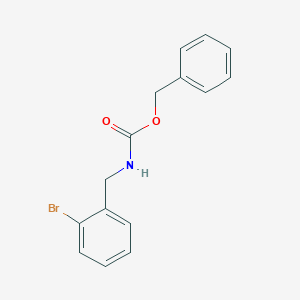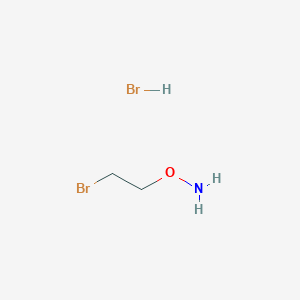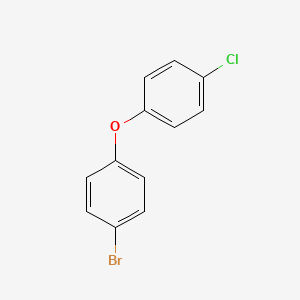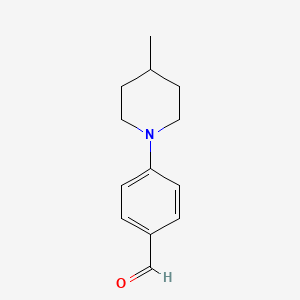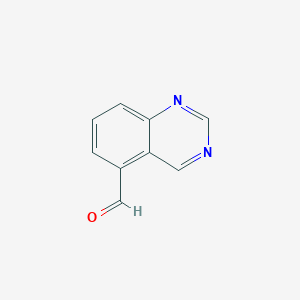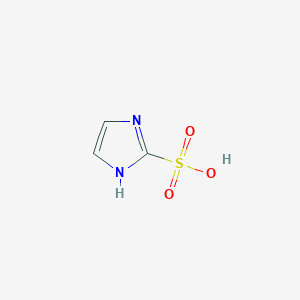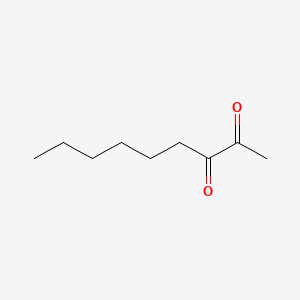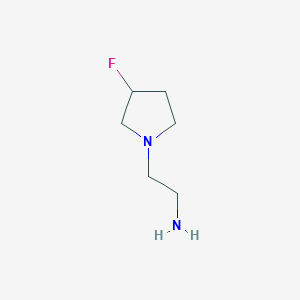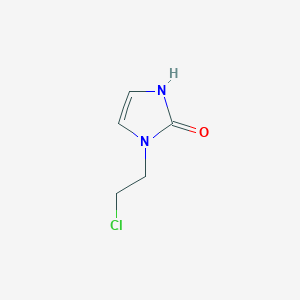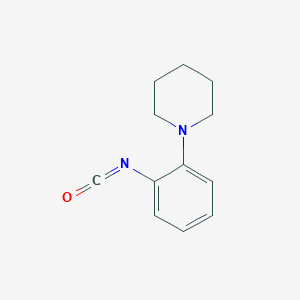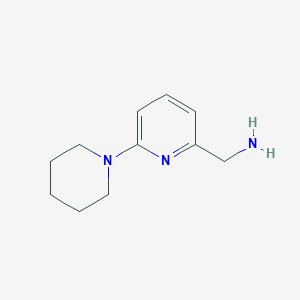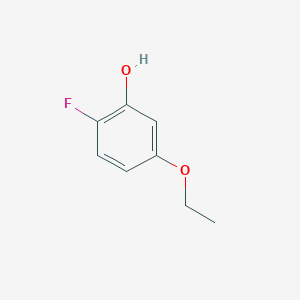
5-乙氧基-2-氟苯酚
概述
描述
5-Ethoxy-2-fluorophenol is a chemical compound with the molecular formula C8H9FO2 and a molecular weight of 156.161. It is typically stored at temperatures between 2-8°C1.
Synthesis Analysis
While specific synthesis methods for 5-Ethoxy-2-fluorophenol are not readily available, phenols in general can be synthesized through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones2.Molecular Structure Analysis
The InChI code for 5-Ethoxy-2-fluorophenol is 1S/C8H9FO2/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H31. This code provides a unique representation of the molecule’s structure.
Chemical Reactions Analysis
Specific chemical reactions involving 5-Ethoxy-2-fluorophenol are not readily available. However, phenols are known to undergo a variety of reactions due to the reactivity of the phenolic hydroxyl group2.Physical And Chemical Properties Analysis
5-Ethoxy-2-fluorophenol has a purity of 97%1. It is typically stored at temperatures between 2-8°C1. More detailed physical and chemical properties are not readily available.科学研究应用
Neuroimaging in Alzheimer's Disease
5-Ethoxy-2-fluorophenol derivatives have been utilized in neuroimaging studies for Alzheimer's disease. Specifically, a molecular imaging probe selective for serotonin 1A (5-HT(1A)) receptors was developed using such derivatives. This probe, when used with positron emission tomography (PET), enabled the quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. The study found significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's disease patients, correlating with worsening clinical symptoms and decreased glucose utilization (Kepe et al., 2006).
Intracellular pH Measurement
Fluorinated o-aminophenol derivatives, closely related to 5-Ethoxy-2-fluorophenol, have been developed as pH-sensitive probes. These probes have been used to measure intracellular pH, exhibiting negligible affinity for physiological levels of other ions and providing valuable insights into cellular function (Rhee, Levy, & London, 1995).
Antitumor Properties
Research on the fluorinated benzothiazole analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) revealed its potent and selective antitumor properties. This compound, being a candidate for clinical studies, demonstrated the importance of a fully functional aryl hydrocarbon receptor signaling pathway for its cytotoxicity in cancer cells (Trapani et al., 2003).
Cytochrome P-450 Research
Ethoxy- and benzyloxyphenoxazones, which share structural similarities with 5-Ethoxy-2-fluorophenol, have been used in studies to distinguish between different induced cytochromes P-450. These studies have contributed significantly to our understanding of how different substances induce changes in liver enzyme activity, crucial for drug metabolism and toxicity studies (Burke et al., 1985).
Fluorescent Indicators for Cytosolic Calcium
Derivatives of 5-Ethoxy-2-fluorophenol have been used to synthesize fluorescent indicators for measuring cytosolic free calcium levels. These indicators, combining a xanthene chromophore with a tetracarboxylate chelating site, have been instrumental in understanding calcium dynamics within cells (Minta, Kao, & Tsien, 1989).
PET Studies of Serotonergic Neurotransmission
5-Ethoxy-2-fluorophenol derivatives have been used in the development of a 5-HT 1A antagonist for studying serotonergic neurotransmission with PET. This research aids in understanding the role of serotonin in various neurological and psychiatric conditions (Plenevaux et al., 2000).
安全和危害
Safety information for 5-Ethoxy-2-fluorophenol indicates that it is classified under GHS07. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)1. Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment3.
未来方向
5-Ethoxy-2-fluorophenol is a promising candidate for use in scientific research, particularly in the field of biochemistry4. However, specific future directions are not readily available and would depend on the outcomes of ongoing research.
属性
IUPAC Name |
5-ethoxy-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUNNTMPQKRXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592420 | |
| Record name | 5-Ethoxy-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-fluorophenol | |
CAS RN |
577793-66-9 | |
| Record name | 5-Ethoxy-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


